Cas no 84697-13-2 (4-(tert-butoxy)phenylmethanamine)

4-(tert-butoxy)phenylmethanamine structure
84697-13-2 structure
Product Name:4-(tert-butoxy)phenylmethanamine
CAS-nummer:84697-13-2
MF:C11H17NO
MW:179.258783102036
MDL:MFCD06213869
CID:724049
PubChem ID:329819340
Update Time:2024-10-26

4-(tert-butoxy)phenylmethanamine Chemische en fysische eigenschappen

Naam en identificatie

    • (4-(tert-Butoxy)phenyl)methanamine
    • (4-tert-butoxyphenyl)methanamine
    • [4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine
    • 4-tert-Butoxy-benzylamine
    • Benzenemethanamine,4-(1,1-dimethylethoxy)-
    • 4-t-butoxybenzylamine
    • 4-tert-Butoxybenzylamine
    • 4-tert-butyloxybenzylamine
    • EINECS 283-723-6
    • 4-(1,1-Dimethylethoxy)benzenemethanamine (ACI)
    • AB23467
    • (4-tert-Butoxyphenyl)methanamine, AldrichCPR
    • [4-(tert-butoxy)phenyl]methanamine
    • SCHEMBL2369731
    • NS00038621
    • 84697-13-2
    • G37440
    • Benzenemethanamine, 4-(1,1-dimethylethoxy)-
    • AKOS008119111
    • MFCD06213869
    • HOKKUMFXFSCQHJ-UHFFFAOYSA-N
    • DB-076097
    • Z362795762
    • EN300-55516
    • DTXSID90233704
    • 4-(tert-butoxy)phenylmethanamine
    • MDL: MFCD06213869
    • Inchi: 1S/C11H17NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3
    • InChI-sleutel: HOKKUMFXFSCQHJ-UHFFFAOYSA-N
    • LACHT: O(C(C)(C)C)C1C=CC(CN)=CC=1

Berekende eigenschappen

  • Exacte massa: 179.13100
  • Monoisotopische massa: 179.131
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 3
  • Complexiteit: 143
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 35.2A^2
  • XLogP3: 1.7

Experimentele eigenschappen

  • Dichtheid: 1.0±0.1 g/cm3
  • Kookpunt: 270.4±15.0 °C at 760 mmHg
  • Vlampunt: 111.2±13.6 °C
  • Brekindex: 1.515
  • PSA: 35.25000
  • LogboekP: 3.02290
  • Dampfdruk: 0.0±0.6 mmHg at 25°C

4-(tert-butoxy)phenylmethanamine Beveiligingsinformatie

  • Symbool: GHS05 GHS07
  • Signaalwoord:Danger
  • Gevaarverklaring: H302-H318
  • Waarschuwingsverklaring: P280-P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 22-41
  • Veiligheidsinstructies: H303+H313+H333
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(tert-butoxy)phenylmethanamine Douanegegevens

  • HS-CODE:2922199090
  • Douanegegevens:

    中国海关编码:

    2922199090

    概述:

    2922199090. 其他氨基醇及其醚,酯和它们的盐(但含一种以上含氧基的除外). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(tert-butoxy)phenylmethanamine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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84697-13-2 96%
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JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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1009.17CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0185-100mg
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831.08CNY 2021-05-08
TRC
B427858-50mg
[4-(tert-butoxy)phenyl]methanamine
84697-13-2
50mg
$ 70.00 2022-06-07
TRC
B427858-100mg
[4-(tert-butoxy)phenyl]methanamine
84697-13-2
100mg
$ 95.00 2022-06-07
TRC
B427858-500mg
[4-(tert-butoxy)phenyl]methanamine
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500mg
$ 340.00 2022-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T137064-1g
(4-tert-butoxyphenyl)methanamine
84697-13-2
1g
¥671.00 2021-05-25

4-(tert-butoxy)phenylmethanamine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  3 h, reflux; reflux → rt
1.2 Reagents: Water ;  rt
Referentie
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Vezina-Dawod, Simon; Gerber, Nicolas; Liang, Xinxia; Biron, Eric, Tetrahedron, 2017, 73(44), 6347-6355

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referentie
Acylguanidines as bioisosteric groups in argininamide-type neuropeptide Y Y1 and Y2 receptor antagonists: synthesis, stability and pharmacological activity
Brennauer, Albert, 2006, , ,

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  3 h, rt; 60 min, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
1.3 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3
Referentie
Guanidine-Acylguanidine Bioisosteric Approach in the Design of Radioligands: Synthesis of a Tritium-Labeled NG-Propionylargininamide ([3H]-UR-MK114) as a Highly Potent and Selective Neuropeptide Y Y1 Receptor Antagonist
Keller, Max; Pop, Nathalie; Hutzler, Christoph; Beck-Sickinger, Annette G.; Bernhardt, Guenther; et al, Journal of Medicinal Chemistry, 2008, 51(24), 8168-8172

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Zinc
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Bandgar, B. P.; Kasture, S. P., Journal of Chemical Research, 2000, (5), 252-253

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 0 °C → rt; 10 min, rt; 3 h, rt → reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide ,  Water
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Lan, Chunling Blue; Auclair, Karine, European Journal of Organic Chemistry, 2021, 2021(37), 5135-5146

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 6 h, 0 °C → reflux; 22 h, reflux → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Referentie
Discovery of inhibitors for proliferating cell nuclear antigen using a computational-based linked-multiple-fragment screen
Bartolowits, Matthew D.; Gast, Jonathon M.; Hasler, Ashlee J.; Cirrincione, Anthony M.; O'Connor, Rachel J.; et al, ACS Omega, 2019, 4(12), 15181-15196

Productiemethode 7

Reactievoorwaarden
Referentie
Product class 2: alkyl aryl ethers - synthesis by substitution
Low, C. M. R., Science of Synthesis, 2007, 31, 547-625

4-(tert-butoxy)phenylmethanamine Raw materials

4-(tert-butoxy)phenylmethanamine Preparation Products

4-(tert-butoxy)phenylmethanamine Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:84697-13-2)4-(tert-butoxy)phenylmethanamine
Ordernummer:A840895
Voorraadstatus:in Stock
Hoeveelheid:1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 06:51
Prijs ($):155.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:84697-13-2)4-(tert-butoxy)phenylmethanamine
A840895
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):155.0
E-mail